4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide
Description
4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide is a synthetic benzamide derivative featuring a 1,3-dioxoisoindoline moiety linked via an acetamido group to a benzamide core. This compound is structurally characterized by its isoindole-dione ring, which confers electron-withdrawing properties, and the benzamide scaffold, a common motif in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-15(22)10-5-7-11(8-6-10)19-14(21)9-20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8H,9H2,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUFUYLYJBCVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione structure. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or benzamides.
Scientific Research Applications
Anticancer Applications
Research has extensively documented the anticancer properties of benzamide derivatives, including this compound. The mechanisms through which it exerts its effects include:
- Inhibition of Key Enzymes : This compound has shown the ability to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can activate caspases, leading to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It affects pathways such as MAPK and PI3K/Akt, which are crucial for cancer cell survival and proliferation.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values in the low micromolar range.
- Leukemia Cells : Another investigation highlighted that similar compounds with isoindole structures exhibited potent activity against leukemia cells, indicating that structural modifications enhance biological efficacy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have shown antifungal effects against common pathogens.
Enzyme Inhibition
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide may act as an inhibitor for various enzymes:
- Dihydrofolate Reductase (DHFR) : Known inhibitors in this class have shown promise in reducing cellular levels of NADPH, destabilizing DHFR, and inhibiting tumor growth.
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Caspase activation | |
| Antimicrobial | Bacterial inhibition | |
| Enzyme inhibition | DHFR inhibition |
Research Findings
Recent findings suggest that the structural features of this compound significantly contribute to its biological activity. The isoindole moiety plays a crucial role in its interaction with target proteins involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Modifications
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations:
- Isoindole-dione vs. Heterocyclic Replacements: Compounds like W1 () replace the isoindole-dione with a benzimidazole-thio group, enhancing antimicrobial activity due to benzimidazole's known bioactivity .
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) increase lipophilicity, which may enhance membrane permeability but reduce solubility .
Biological Activity
4-[2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Acetamido]Benzamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 322.27 g/mol. Its structure features a benzamide core substituted with an acetamido group linked to a dioxo isoindole moiety, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cell division .
- Antifungal Activity : A series of benzamide derivatives were evaluated for antifungal properties against pathogens like Botrytis cinerea and Fusarium graminearum. These studies revealed that certain structural modifications could enhance antifungal efficacy, suggesting that similar strategies could be applied to this compound .
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against various cancer cell lines. The underlying mechanism might involve the induction of apoptosis or cell cycle arrest .
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Efficacy : A study synthesized a range of benzamide derivatives and tested them against several fungal strains. The results showed that modifications in the benzamide structure could significantly enhance antifungal activity, with some compounds outperforming standard treatments .
- Cancer Research : In vitro studies on cancer cell lines demonstrated that certain derivatives of benzamides exhibited promising cytotoxic effects. These findings suggest potential applications in cancer therapy, particularly through targeted enzyme inhibition pathways .
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (60–80°C) often accelerate coupling but may promote side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents improve crystallization .
- Reaction Time : Prolonged reaction times (>12 hours) may degrade sensitive functional groups .
Which analytical techniques are most effective for characterizing this compound, and how are they applied?
Level : Basic
Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry of the isoindole ring and acetamido linkage .
- 2D NMR (COSY, HSQC) : Resolves complex splitting patterns in aromatic regions .
- Mass Spectrometry (MS) :
- High-Resolution MS (HRMS) : Validates molecular formula by matching exact mass to theoretical values .
- HPLC-PDA : Assesses purity (>95% threshold for biological assays) and detects trace impurities .
How can researchers optimize reaction conditions for scalable synthesis of this compound using Design of Experiments (DOE)?
Level : Advanced
Answer :
A DOE approach systematically evaluates variables impacting yield and purity:
Factors : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃), and reaction time (X₄).
Response Variables : Yield (%), purity (HPLC area%).
Q. Example DOE Table :
| Condition | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50–90°C | 70°C | +25% yield |
| Solvent (DMF:THF) | 100:0 to 50:50 | 80:20 | +15% purity |
| Catalyst Loading | 1–5 mol% | 3 mol% | Balanced cost |
Post-optimization, reaction scalability is validated using flow chemistry or batch reactors .
How should researchers address contradictions in reported biological activity data for this compound?
Level : Advanced
Answer :
Discrepancies may arise from:
- Purity Variability : Impurities >5% (e.g., unreacted isoindole precursors) can skew bioassay results. Re-characterize batches via HPLC and re-test .
- Solubility Issues : Poor aqueous solubility may reduce apparent activity. Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to enhance bioavailability .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times require standardization. Cross-validate findings in ≥2 independent labs .
What strategies are recommended for studying the compound’s reactivity in diverse chemical environments?
Level : Advanced
Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C) to identify labile bonds (e.g., amide or isoindole rings) .
- Light/Oxygen Sensitivity : Store under inert atmosphere (N₂/Ar) and monitor photodegradation via UV-Vis spectroscopy .
- Reaction Screening : Test nucleophilic (e.g., thiols) or electrophilic (e.g., alkyl halides) partners to map reactivity. Use LC-MS to track intermediate formation .
How can computational methods enhance understanding of this compound’s mechanism of action?
Level : Advanced
Answer :
- Molecular Docking : Predict binding affinities to targets (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with bioactivity to guide analog design .
- MD Simulations : Simulate compound-receptor dynamics (≥100 ns trajectories) to identify critical binding residues .
What are the best practices for ensuring reproducibility in synthetic protocols?
Level : Basic
Answer :
- Detailed Logs : Document exact reagent grades (e.g., anhydrous DMF vs. technical grade), stirring speeds, and cooling rates .
- Batch Records : Track lot numbers of starting materials to trace variability .
- Peer Validation : Share protocols with collaborators for independent replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
